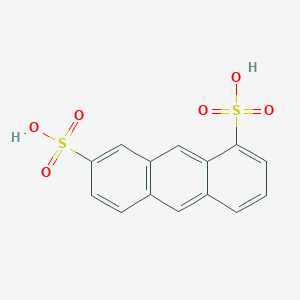
Anthracene-1,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthracene-1,7-disulfonic acid is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two sulfonic acid groups attached to the 1st and 7th positions of the anthracene ring. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Anthracene-1,7-disulfonic acid can be synthesized through the sulfonation of anthracene using sulfuric acid or oleum.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled sulfonation of anthracene, followed by purification steps to isolate the desired disulfonic acid derivative .
Chemical Reactions Analysis
Types of Reactions
Anthracene-1,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
Anthracene-1,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Employed in studies involving fluorescence and photophysical properties.
Medicine: Investigated for potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of redox flow batteries and other electrochemical applications
Mechanism of Action
The mechanism of action of anthracene-1,7-disulfonic acid involves its ability to participate in redox reactions. The sulfonic acid groups enhance its solubility and reactivity, allowing it to interact with various molecular targets. In electrochemical applications, it acts as a redox-active material, undergoing reversible oxidation and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
- Anthraquinone-2,7-disulfonic acid
- Anthraquinone-2,6-disulfonic acid
- Anthraquinone-1-sulfonic acid
Uniqueness
Anthracene-1,7-disulfonic acid is unique due to the specific positioning of its sulfonic acid groups, which imparts distinct chemical and physical properties compared to other anthraquinone derivatives. This unique structure makes it particularly suitable for specific applications in redox flow batteries and other electrochemical systems .
Properties
CAS No. |
61736-94-5 |
|---|---|
Molecular Formula |
C14H10O6S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
anthracene-1,7-disulfonic acid |
InChI |
InChI=1S/C14H10O6S2/c15-21(16,17)12-5-4-9-6-10-2-1-3-14(22(18,19)20)13(10)8-11(9)7-12/h1-8H,(H,15,16,17)(H,18,19,20) |
InChI Key |
PKHRFLJQXIUYJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C=C(C=C3)S(=O)(=O)O)C=C2C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















